molecular formula C17H22N6O2 B2885080 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1013990-51-6

7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2885080
CAS RN: 1013990-51-6
M. Wt: 342.403
InChI Key: VWRFOCQZBMSJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

A significant application of related chemical structures involves the synthesis and evaluation of their cytotoxic activity against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which share a complex heterocyclic backbone similar to the compound , were synthesized and tested for growth inhibitory properties. These compounds demonstrated potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A few were even tested in vivo against colon tumors in mice, showing promising curative potential (Deady et al., 2003).

Potential Inhibitors of Biosynthesis Pathways

Another research avenue explores the potential of purine derivatives as inhibitors in the biosynthesis of adenosine monophosphate (AMP). The study on purinyl derivatives highlighted their significance as potential inhibitors, which could have implications for therapeutic interventions targeting specific biosynthetic pathways (Wanner et al., 1978).

Antiproliferative and Antioxidant Activities

Modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety have been synthesized and evaluated for their antiproliferative and antioxidant activities. These compounds, similar in structural complexity to the queried chemical, showed moderate antiproliferative activity and varied antioxidant properties, highlighting the diverse biological activities possible from modifications of the purine core (Thalassitis et al., 2014).

Development of Metal-mediated Base Pairs

Research on 6-pyrazolylpurine derivatives, akin to the structural framework of the provided chemical, has paved the way for the development of metal-mediated base pairs in nucleic acids. This innovative approach introduces artificial nucleobases that can recognize canonical nucleobases through metal coordination, offering a new method for designing nucleic acid structures with enhanced functionalities (Sinha et al., 2015).

properties

IUPAC Name

7-ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-7-9-22-15(24)13-14(20(6)17(22)25)18-16(21(13)8-2)23-12(5)10(3)11(4)19-23/h7H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFOCQZBMSJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

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